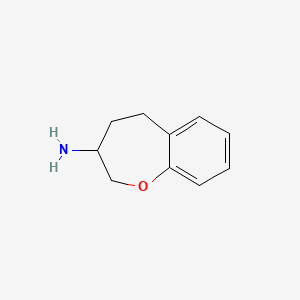

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Description

BenchChem offers high-quality 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCBMTVJPMHQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications

Executive Summary

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) is a highly versatile heterocyclic organic compound characterized by a unique structural motif: a benzene ring fused to a seven-membered oxepin ring, with a primary amine functional group positioned at the C3 carbon[1]. This specific structural framework has garnered significant attention in medicinal chemistry and materials science. The seven-membered oxepin ring introduces critical conformational flexibility, allowing the molecule to adopt multiple transitional states. This flexibility is a key driver in its ability to interact with diverse biological targets, making it a highly valuable scaffold for drug discovery, particularly in the development of novel anticancer and central nervous system (CNS) therapeutics[1].

This whitepaper provides an authoritative, in-depth analysis of THBA, detailing its physicochemical properties, validated synthetic methodologies, and emerging pharmacological applications.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline physicochemical properties of THBA is essential for downstream applications, including assay development, formulation, and derivatization. The compound is frequently utilized as a hydrochloride salt to enhance its aqueous solubility and stability during storage[2].

Table 1: Core Physicochemical Properties

| Property | Free Base | Hydrochloride Salt |

| CAS Registry Number | 38824-23-6[1] | 38824-24-7[3] |

| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₄ClNO[2] |

| Molecular Weight | 163.22 g/mol [1] | 199.08 g/mol [2] |

| SMILES String | O1CC(N)CCC2=CC=CC=C21[4] | C1C(CCC2=CC=CC=C2O1)N.Cl |

| InChIKey | ZXCBMTVJPMHQBK-UHFFFAOYSA-N[5] | WLGMSXNKDDGJLP-UHFFFAOYSA-N[6] |

| Physical State | Pale yellow oil (purified) | Crystalline solid |

Structural Causality in Drug Design

The pharmacological value of the THBA scaffold lies in the thermodynamics of the seven-membered oxepin ring. Unlike rigid five- or six-membered heterocycles, the oxepin ring exists in a dynamic equilibrium between different chair and boat-like conformations. This structural plasticity allows the amine group to orient itself optimally within the binding pockets of target proteins, enhancing binding affinity through induced fit mechanisms[1].

Synthetic Methodology: The Oxime Reduction Pathway

The synthesis of THBA requires precision to maintain the integrity of the ether linkage within the oxepin ring while successfully installing the primary amine. The most reliable and historically validated method involves the oximation of 4,5-dihydro-1-benzoxepin-3(2H)-one, followed by rigorous reduction using Lithium Aluminum Hydride (LiAlH₄).

Rationale for Reagent Selection

-

Oximation: Converting the ketone to an oxime provides a stable intermediate that is highly susceptible to reduction.

-

LiAlH₄ Reduction: LiAlH₄ is chosen over milder reducing agents (like NaBH₄) because the reduction of an oxime to a primary amine requires a strong hydride donor. The ether linkage in the benzoxepin ring is stable under these strongly basic, reductive conditions.

-

Ammonium Chloride Quench: A saturated NH₄Cl solution is utilized during the workup instead of water or strong acids. This provides a buffered, mild proton source that safely decomposes the reactive lithium and aluminum complexes without generating excessive exothermic heat that could degrade the newly formed amine.

Step-by-Step Experimental Protocol

Prerequisites: All glassware must be oven-dried. The reaction must be performed under an inert argon or nitrogen atmosphere due to the extreme reactivity of LiAlH₄ with moisture.

-

Preparation of the Reducing Suspension: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2.0 g of Lithium Aluminum Hydride (LiAlH₄) in 10 mL of anhydrous diethyl ether. Chill the suspension to 0°C using an ice bath.

-

Addition of the Intermediate: Dissolve 7.0 g of 4,5-dihydro-1-benzoxepin-3(2H)-one oxime in 40 mL of anhydrous diethyl ether.

-

Controlled Reaction: Add the oxime solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. Maintain vigorous stirring to prevent localized accumulation of unreacted hydride.

-

Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for exactly 6 hours.

-

Quenching (Critical Step): Cool the reaction mixture back to 0°C. Carefully and dropwise, add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Vigorous hydrogen gas evolution will occur.

-

Extraction and Isolation: Filter the resulting granular precipitate (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude amine is obtained as a pale yellow oil. Final purification is achieved via vacuum distillation (b.p. 173°C at 40 mmHg).

Synthetic pathway for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine via oxime reduction.

Pharmacological Potential and Biological Activity

The THBA scaffold is not merely a chemical curiosity; it is an active pharmacophore utilized in the development of targeted therapeutics. Its primary applications currently lie in oncology and neuropharmacology[1].

Anticancer Cytotoxicity

Derivatives of benzoxazepines and benzoxepines, specifically incorporating the THBA core, have been synthesized and rigorously evaluated for their antiproliferative properties against human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Mechanism of Evaluation: Compounds are typically screened using standard colorimetric assays (such as the MTT assay) to determine cell viability post-exposure.

-

Efficacy: Research indicates that specific structural modifications to the THBA core yield potent cytotoxic agents. For instance, derivative compound "RS03" demonstrated significant potency, achieving an IC₅₀ of 15 µM in breast cancer models[1]. The primary amine at the 3-position serves as a critical vector for functionalization, allowing medicinal chemists to append lipophilic or hydrogen-bonding moieties to optimize target binding.

Central Nervous System (CNS) Applications

Due to its relatively low molecular weight and favorable logP profile, the THBA scaffold is highly capable of crossing the blood-brain barrier (BBB). Animal models have demonstrated that derivatives of this compound exert measurable effects on the central nervous system, making it a candidate for research into neurodegenerative diseases and psychiatric disorders[1].

Workflow for evaluating the anticancer cytotoxicity of THBA derivatives.

Safety, Handling, and Analytical Validation

Analytical Characterization

To ensure the trustworthiness of the synthesized THBA, multi-modal analytical validation is required:

-

NMR Spectroscopy: The presence of the primary amine can be confirmed via ¹H-NMR (typically showing a broad singlet for the -NH₂ protons that exchanges with D₂O). The complex splitting patterns of the aliphatic protons in the 7-membered ring confirm the intact oxepin structure.

-

GC-MS / LC-MS: Confirms the molecular weight (m/z 163 for the free base) and assesses purity[3].

Laboratory Safety Protocols

While specific, long-term toxicity data for THBA is still under investigation, it must be handled as a potentially hazardous, biologically active amine[1].

-

Irritation Hazard: The primary amine group is a known skin and ocular irritant.

-

PPE & Engineering Controls: All synthetic and handling procedures must be conducted within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory[1].

Sources

- 1. Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 [smolecule.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. 38824-24-7|2,3,4,5-Tetrahydro-1-benzoxepin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. HU195204B - Process for the diastereoselective reduction of 3-amino-1-benzoxepin-5/2/+/-ones - Google Patents [patents.google.com]

- 5. PubChemLite - ZXCBMTVJPMHQBK-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. 2,3,4,5-tetrahydro-1-benzoxepin-3-amine hydrochloride [sigmaaldrich.com]

Structure Elucidation of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Comprehensive Technical Guide

Executive Summary

The 1-benzoxepin scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core architecture for central nervous system (CNS) agents, enzyme inhibitors, and ion channel modulators. Specifically, 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) presents a unique analytical challenge due to the conformational flexibility of its fully saturated, seven-membered oxepin ring.

This whitepaper provides an authoritative, step-by-step framework for the absolute structure elucidation of THBA. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Computer-Assisted Structure Elucidation (CASE) algorithms, this guide establishes a self-validating analytical pipeline designed for drug development professionals and analytical chemists.

Analytical Workflow Architecture

The elucidation of flexible heterocyclic systems requires an orthogonal approach. Relying on a single technique can lead to misassignments, particularly regarding the dynamic equilibrium of the seven-membered ring. The workflow below illustrates the logical progression from raw sample to absolute structural confirmation.

Fig 1: Orthogonal analytical workflow for the structure elucidation of THBA.

Physicochemical Profiling & Mass Spectrometry

Sample Preparation Causality

THBA contains a primary aliphatic amine, making the free base highly susceptible to atmospheric oxidation and rapid degradation[1]. Furthermore, the free amine can cause severe peak broadening in NMR due to intermediate proton exchange rates. Protocol Standard: THBA must be isolated and analyzed as its hydrochloride salt (THBA·HCl). This locks the amine in a protonated state (–NH3+), standardizing the exchange rate and ensuring long-term sample stability.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the critical first step to establish the molecular formula, serving as the boundary condition for all subsequent NMR assignments[2].

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode.

-

Exact Mass: The theoretical monoisotopic mass for the neutral compound (C10H13NO) is 163.0997 Da[1].

-

Diagnostic Adducts: The spectrum will dominantly display the[M+H]+ adduct at m/z 164.1070[1].

-

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the m/z 164 precursor ion typically yields a primary fragment at m/z 147[M+H-NH3]+, confirming the presence of the primary amine. Subsequent loss of water or cleavage of the ether linkage yields characteristic tropylium-like or benzofuran-like fragments.

Multidimensional NMR Architecture

The core of the structural proof lies in mapping the connectivity of the C10H13NO framework. The seven-membered oxepin ring introduces complex spin systems that require 2D NMR for unambiguous assignment.

Conformational Dynamics (The Chair vs. Twist-Boat Equilibrium)

Unlike rigid six-membered rings, 2,3,4,5-tetrahydro-1-benzoxepins exist in a dynamic equilibrium between chair (C) and twist-boat (TB) conformations[3]. The oxygen atom adjacent to the aromatic ring significantly influences this equilibrium. At room temperature, this interconversion can cause line broadening in 1H NMR spectra. If severe broadening is observed, Variable-Temperature (VT) NMR (e.g., at -60°C in CD2Cl2) is required to slow the exchange and resolve the distinct conformers[3].

Spin System Mapping (COSY & HSQC)

The aliphatic region of THBA consists of three distinct methylene groups and one methine group.

-

1H-1H COSY: Establishes the continuous aliphatic chain from C2 to C5. The sequence is defined by cross-peaks between the oxygen-adjacent protons at C2, the amine-bearing methine at C3, the intermediate methylene at C4, and the benzylic protons at C5.

-

1H-13C HSQC (Multiplicity-Edited): Differentiates the CH2 groups (blue/negative phase) from the CH group (red/positive phase). The C2 protons are highly diastereotopic due to the chiral center at C3 and the ring's puckering, often appearing as two distinct multiplets.

Framework Verification (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for proving ring closure.

-

Ether Linkage: A strong ³JCH correlation from the C2 protons to the aromatic quaternary carbon (C9a, ~158 ppm) proves the oxygen attachment.

-

Benzylic Linkage: A ³JCH correlation from the C5 protons to the aromatic quaternary carbon (C5a, ~134 ppm) proves the carbon-carbon fusion.

Fig 2: Key 2D NMR correlations proving the oxepin ring connectivity.

Computer-Assisted Structure Elucidation (CASE)

Modern structure elucidation relies heavily on Machine Learning (ML) frameworks to eliminate human bias. By inputting the raw 1D 1H/13C NMR spectra and the HRMS-derived molecular formula (C10H13NO) into a CASE algorithm, the system generates a probabilistic ranking of constitutional isomers[4].

Causality in CASE: The algorithm identifies specific substructures (e.g., the ortho-disubstituted benzene ring, the aliphatic ether, the primary amine) and computes the Binary Cross-Entropy (BCE) loss between the predicted substructure profile and the actual NMR data[4]. For THBA, a robust ML model will rank the 1-benzoxepin connectivity as the >95% probable constitutional isomer, validating the manual 2D NMR assignments[4].

Self-Validating Experimental Protocols

Protocol 1: HRMS (ESI-TOF) Acquisition

-

Preparation: Dissolve 1 mg of THBA·HCl in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Calibration: Infuse a sodium formate calibration solution prior to the run. Self-Validation: Ensure mass accuracy is < 2 ppm before sample injection[2].

-

Acquisition: Inject 1 µL into the ESI-TOF system. Acquire data in positive ion mode (m/z 50–1000).

-

Lock Mass: Use Leucine Enkephalin ([M+H]+ = 556.2771) as a continuous internal lock mass to correct for instrumental drift.

Protocol 2: Multidimensional NMR Acquisition

-

Preparation: Dissolve 15 mg of THBA·HCl in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 to fully solubilize the HCl salt and shift the –NH3+ protons downfield, preventing overlap with the aliphatic ring protons.

-

Referencing: Use the residual DMSO quintet at 2.50 ppm (1H) and septet at 39.52 ppm (13C) as internal standards.

-

1D Acquisition: Acquire a standard 1H spectrum (16 scans) and a 13C{1H} spectrum (1024 scans).

-

2D Suite: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC. Self-Validation: Re-acquire a 1-scan 1H spectrum after the 2D suite to confirm the sample did not degrade during the lengthy 13C/2D acquisitions.

Summary of Quantitative Spectral Data

The following table summarizes the expected chemical shifts and key correlations for THBA, confirming the structural logic outlined in Section 4.

| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity / Integration | Key HMBC Correlations (³JCH) |

| 2 | ~ 74.5 | 3.90, 4.15 | m, 2H (Diastereotopic) | C3, C4, C9a (Aromatic O-link) |

| 3 | ~ 52.3 | 3.35 | m, 1H | C2, C4, C5 |

| 4 | ~ 34.1 | 1.85, 2.10 | m, 2H | C2, C3, C5, C5a |

| 5 | ~ 28.6 | 2.75, 2.95 | m, 2H | C3, C4, C5a (Aromatic C-link) |

| 5a (Ar) | ~ 134.2 | - | Quaternary | - |

| 6-9 (Ar) | 121.2 - 129.5 | 6.90 - 7.15 | m, 4H | Respective Aromatic Carbons |

| 9a (Ar) | ~ 158.4 | - | Quaternary | - |

| NH3+ | - | ~ 8.20 | br s, 3H (Exchanges w/ D2O) | C2, C3, C4 |

References

-

A framework for automated structure elucidation from routine NMR spectra Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance Source: Canadian Science Publishing (Can. J. Chem.) URL:[Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL:[Link]

-

PubChemLite - 2,3,4,5-tetrahydro-1-benzoxepin-3-amine Source: PubChemLite (uni.lu) URL:[Link]

Sources

An In-Depth Technical Guide to the Initial Biological Activity Screening of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. The proposed screening cascade is designed to efficiently profile its physicochemical properties, potential biological targets, and preliminary safety and efficacy, thereby enabling informed decisions for further drug development. The structure of this guide follows a logical progression from computational predictions to in vitro validation, ensuring a data-driven and resource-conscious approach.

Executive Summary: A Phased Approach to Unveiling Biological Potential

The initial screening of a novel chemical entity such as 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine requires a systematic and multi-faceted approach. Given that the benzoxepine scaffold is present in a variety of biologically active substances, a broad yet targeted screening strategy is warranted. This guide outlines a three-phase initial screening process:

-

Phase 1: In Silico & Physicochemical Profiling. This foundational phase involves the computational prediction of pharmacokinetic properties (ADME), potential biological targets, and toxicity, alongside the experimental determination of key physicochemical parameters. This phase is critical for hypothesis generation and guiding the selection of appropriate in vitro assays.

-

Phase 2: In Vitro Cytotoxicity Assessment. Before investigating specific biological activities, it is essential to determine the compound's inherent cytotoxicity across a range of cell lines. This provides a therapeutic window and informs appropriate concentration ranges for subsequent efficacy testing.

-

Phase 3: Primary In Vitro Efficacy Screening. Based on the in silico target predictions and the known activities of structurally related compounds, a panel of primary in vitro assays will be conducted to explore potential anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.

This phased approach ensures that experimental resources are directed towards the most promising avenues, maximizing the efficiency of the initial screening process.

Phase 1: Foundational Characterization - In Silico and Physicochemical Analysis

The journey of a drug candidate begins with a thorough understanding of its fundamental properties. This initial phase focuses on predicting and measuring the characteristics that will govern its behavior in biological systems.

In Silico ADME/Tox and Target Prediction

Computational models provide a rapid and cost-effective means to anticipate a compound's pharmacokinetic profile and potential biological targets.[1][2] These predictions are not a substitute for experimental data but are invaluable for prioritizing and designing subsequent studies.

2.1.1 ADME/Tox Profiling

Utilizing freely accessible and robust web-based tools such as SwissADME and Toxtree, we can generate a preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicological liabilities.[2][3][4][5]

Table 1: Key In Silico ADME/Tox Parameters for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

| Parameter | Predicted Value | Implication for Drug Development | Recommended Tool |

| Molecular Weight | 177.24 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5).[6] | SwissADME |

| LogP (Lipophilicity) | 1.85 | Optimal range for membrane permeability and solubility.[7] | SwissADME |

| Water Solubility | Moderately Soluble | Suggests potential for acceptable oral absorption.[7] | SwissADME |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Critical for potential CNS applications. | SwissADME |

| Cytochrome P450 (CYP) Inhibition | Yes/No (for major isoforms) | Predicts potential for drug-drug interactions. | SwissADME |

| hERG Inhibition | Yes/No | Early flag for potential cardiotoxicity. | pkCSM |

| Mutagenicity (Ames test) | Positive/Negative | Indicates potential for genotoxicity. | Toxtree |

| Carcinogenicity | Positive/Negative | Early indicator of long-term toxicity. | Toxtree |

2.1.2 Biological Target Prediction

By comparing the structure of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine to libraries of known bioactive molecules, we can generate a ranked list of potential protein targets. Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to make these predictions.[8][9][10] This approach is grounded in the principle that structurally similar molecules often share biological targets.[11]

Experimental Protocol: In Silico Analysis

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

-

Navigate to the SwissADME web server () and input the SMILES string. Run the prediction and collate the data for physicochemical properties, pharmacokinetics, and drug-likeness.[2]

-

Navigate to the SwissTargetPrediction web server () and input the SMILES string. Select "Homo sapiens" as the target organism and run the prediction. Analyze the top-ranked target classes.[8][9]

-

Utilize the Toxtree software to predict potential toxicological hazards, including Cramer rules and carcinogenicity/mutagenicity alerts.

Caption: Workflow for Phase 1 Profiling.

Experimental Physicochemical Characterization

Experimentally determined physicochemical properties are crucial for validating in silico predictions and for formulation development.[12][13]

2.2.1 Solubility

Aqueous solubility is a critical determinant of oral absorption. The thermodynamic solubility will be determined using the shake-flask method.

Experimental Protocol: Thermodynamic Solubility

-

An excess amount of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is quantified by a validated HPLC-UV method.

2.2.2 Lipophilicity (LogP/LogD)

Lipophilicity is a key factor influencing a drug's membrane permeability and distribution. The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4) will be determined. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput method for estimating these values.[14]

Phase 2: In Vitro Cytotoxicity Profiling

A fundamental step in drug discovery is to assess the potential toxicity of a novel compound.[15] In vitro cytotoxicity assays provide a preliminary indication of the compound's therapeutic index.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

Experimental Protocol: MTT Assay

-

Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine for 24 and 48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[19]

Table 2: Panel of Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Tissue of Origin | Type | Rationale |

| HeLa | Cervical Cancer | Cancer | Widely used, robust cancer cell line. |

| MCF-7 | Breast Cancer | Cancer | Represents a common solid tumor type. |

| A549 | Lung Cancer | Cancer | Another common solid tumor type. |

| HEK293 | Human Embryonic Kidney | Non-cancerous | Provides a measure of selectivity towards cancer cells. |

Phase 3: Primary In Vitro Efficacy Screening

This phase aims to identify the potential therapeutic areas for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine based on the in silico predictions and the known biological activities of related benzoxepine and benzoxazepine scaffolds.

Caption: Multi-pronged approach for primary efficacy screening.

Anticancer Activity

The NCI-60 human tumor cell line screen is a well-established platform for identifying novel anticancer agents.[20][21] An initial single high-dose screening can provide a broad overview of the compound's antiproliferative activity.[22]

Experimental Protocol: NCI-60 Single-Dose Screen

-

Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

-

The compound will be tested at a single high concentration (typically 10⁻⁵ M) against the full panel of 60 human cancer cell lines.[22]

-

The results are reported as a percentage of growth inhibition.

-

Analyze the mean graph and compare the pattern of activity to known anticancer agents using the COMPARE algorithm.

Antimicrobial Activity

The initial assessment of antimicrobial activity can be efficiently performed using the disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.[23][24][25][26]

Experimental Protocol: Disk Diffusion Assay

-

Prepare agar plates inoculated with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Impregnate sterile paper disks with a known concentration of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

-

Place the disks on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.[24]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under suitable conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27]

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be assessed by its ability to modulate the inflammatory response in macrophages.

Experimental Protocol: LPS-Induced Pro-inflammatory Cytokine Release in RAW 264.7 Cells

-

Culture RAW 264.7 murine macrophage cells and seed them in 24-well plates.

-

Pre-treat the cells with various concentrations of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[28]

-

After 24 hours, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[29][30]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

-

Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.

-

Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) to determine the inhibitory activity of the compound on each COX isoform.[31][32]

Central Nervous System (CNS) Activity

Given that many benzoxepine derivatives exhibit CNS activity, a preliminary assessment of the compound's interaction with key neurotransmitter receptors is warranted.

Experimental Protocol: Receptor Binding Assays

-

Engage a contract research organization (CRO) that offers a panel of radioligand binding assays for common CNS targets.

-

Initially, screen the compound at a single high concentration (e.g., 10 µM) against a panel of receptors, including dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.[33][34][35][36]

-

For any receptors showing significant inhibition of radioligand binding, perform follow-up concentration-response experiments to determine the Ki (inhibition constant).

Initial Safety Pharmacology Considerations

Early assessment of potential safety liabilities is crucial.[37] While comprehensive safety pharmacology studies are conducted in later preclinical stages, some initial in vitro assessments can provide early warnings.

Table 3: Initial Safety Pharmacology Screening

| Target/Assay | Rationale | Method |

| hERG Potassium Channel | Assessment of potential for QT prolongation and cardiac arrhythmias. | In vitro patch-clamp or binding assay. |

| Cytochrome P450 (CYP) Inhibition | Evaluation of potential for drug-drug interactions. | In vitro assay with human liver microsomes. |

| General Receptor Profiling | Identify potential off-target interactions that could lead to side effects. | Broad panel of receptor binding assays. |

Data Interpretation and Path Forward

The culmination of this initial screening cascade will be a comprehensive data package for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. This will include its physicochemical properties, a preliminary ADME/Tox profile, its cytotoxicity, and any identified "hits" from the primary efficacy screens.

A "hit" is defined as a reproducible, concentration-dependent activity in a primary assay at a concentration that is significantly lower than its cytotoxic concentration. Promising hits will be subjected to further validation and lead optimization studies. The integration of all data will inform the decision to either advance the compound, terminate its development, or explore structural modifications to improve its activity and safety profile.

References

Sources

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure [mdpi.com]

- 4. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]

- 5. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. analiza.com [analiza.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. promegaconnections.com [promegaconnections.com]

- 22. dctd.cancer.gov [dctd.cancer.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. microbenotes.com [microbenotes.com]

- 27. emerypharma.com [emerypharma.com]

- 28. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 29. researchgate.net [researchgate.net]

- 30. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. royalsocietypublishing.org [royalsocietypublishing.org]

- 37. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]

Unlocking the Pharmacological Potential of Substituted Tetrahydro-Benzoxepines: A Comprehensive SAR and Methodological Guide

As a Senior Application Scientist, navigating the complex landscape of heterocyclic drug discovery requires moving beyond empirical observation to understand the fundamental causality of molecular design. The tetrahydro-benzoxepine scaffold—a privileged structure featuring a benzene ring fused to a seven-membered oxepine ring—offers a masterclass in conformational restriction. By locking substituents into precise spatial vectors, this scaffold not only optimizes binding affinity within target protein pockets but also strategically masks metabolically labile sites.

This technical guide explores the structure-activity relationships (SAR) of substituted tetrahydro-benzoxepines across two distinct therapeutic axes: metabolic regulation via GPR40/FFA1 agonism and lipid modulation via ACAT inhibition. Furthermore, we detail the self-validating chemical workflows required to synthesize these complex architectures without compromising sensitive functional groups.

SAR of Tetrahydro-Benzoxepines as GPR40/FFA1 Agonists

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is preferentially expressed in pancreatic β-cells and has emerged as a premier target for novel, glucose-dependent insulin secretagogues[1].

The Mechanistic Rationale for Ring Fusion

Early drug discovery efforts identified phenylpropanoic acid derivatives as potent, orally available GPR40 agonists[2]. However, these acyclic precursors suffered from severe pharmacokinetic (PK) liabilities, specifically high clearance and low oral bioavailability[2].

The Causality of Failure: The primary metabolic vulnerability of phenylpropanoic acids lies at the benzylic position, which is highly susceptible to rapid β-oxidation in vivo[2].

The Structural Solution: To engineer a longer-acting therapeutic, the metabolically labile benzylic site had to be shielded[2]. By cyclizing the phenylpropanoic acid moiety into a fused-ring alkanoic acid—specifically a cyclic ether like tetrahydro-benzoxepine—the benzylic position is physically blocked[1]. This conformational restriction completely suppresses the β-oxidation pathway, resulting in a dramatic improvement in the pharmacokinetic profile[1].

Pharmacokinetic Profile Comparison

The table below summarizes the quantitative shift in PK parameters achieved through structural cyclization[1][2].

| Structural Class | Core Scaffold | Benzylic Position Status | Susceptibility to β-Oxidation | Clearance Rate | Plasma Exposure (AUC) |

| Acyclic Precursor | Phenylpropanoic acid | Exposed | High | High | Low |

| Fused-Ring | Tetrahydro-benzoxepine | Sterically Blocked | Low | Low | High |

GPR40/FFA1 Activation Pathway

Activation of GPR40 by these optimized tetrahydro-benzoxepine agonists triggers a well-defined intracellular signaling cascade that amplifies glucose-stimulated insulin secretion (GSIS)[1].

Diagram 1: GPR40/FFA1 signaling cascade triggered by tetrahydro-benzoxepine agonism.

SAR of 5-Amino-Substituted Tetrahydro-Benzoxepines as ACAT Inhibitors

Beyond metabolic disorders, the tetrahydro-benzoxepine scaffold is highly active in lipid regulation. Specifically, 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines bearing aryl groups at the 8-position are potent inhibitors of acyl-CoA cholesterol O-acyltransferase (ACAT), the enzyme responsible for the intracellular esterification of cholesterol[3].

SAR Insights: The efficacy of this scaffold relies on the precise spatial relationship between the 5-amino group and the 8-aryl substitution[3]. The seven-membered oxepine ring acts as a rigid spacer, ensuring the 5-amino group can serve as a critical hydrogen bond donor/acceptor while the 8-aryl group simultaneously occupies a deep lipophilic pocket within the ACAT enzyme architecture[3].

Self-Validating Experimental Workflow: Synthesis of the ACAT Inhibitor Core

Synthesizing highly functionalized 5-amino-tetrahydro-benzoxepines requires navigating sensitive intermediates. The protocol below details a one-pot multibond-forming process (Overman rearrangement followed by ring-closing metathesis), engineered with specific chemical safeguards to ensure a self-validating, high-yield system[4][5].

Protocol: Assembly of the 5-Amino-2,3,4,5-tetrahydro-1-benzoxepine Scaffold

Step 1: Imidate Formation & Chemoprotective Filtration

-

React the 2-allyloxyaryl allylic alcohol precursor with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the allylic trichloroacetimidate.

-

Causality & Validation: Standard synthetic workflows dictate filtering the crude mixture through a plug of silica gel. However, the acidic nature of silica gel, combined with the electron-rich ortho-ether unit of the benzoxepine precursor, promotes catastrophic decomposition of the intermediate[5]. To prevent this, the protocol mandates filtration exclusively through neutral alumina [5]. This simple but critical modification suppresses acid-catalyzed degradation, preserving the imidate for the subsequent rearrangement.

Step 2: One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM)

-

Heat the purified imidate in toluene to induce a thermal Overman rearrangement, transferring the trichloroacetimidate group to the allylic position.

-

Without isolating the intermediate, introduce Grubbs second-generation catalyst (7.5 mol %) directly into the reaction vessel to initiate RCM, yielding the 5-amino-2,5-dihydro-1-benzoxepine[3].

Step 3: Chemoselective Reduction

-

Causality & Validation: The final step requires reducing the oxepine alkene to form the 2,3,4,5-tetrahydro-1-benzoxepine core. Standard catalytic hydrogenation (10% Pd/C in an H₂ atmosphere) successfully reduces the alkene but simultaneously causes uncontrolled reductive dechlorination of the trichloromethyl protecting group, destroying the target molecule[5].

-

To ensure absolute chemoselectivity, the protocol replaces Pd/C with diimide reduction [5]. Generate diimide in situ by reacting p-toluenesulfonyl hydrazide with potassium acetate. Diimide selectively reduces the carbon-carbon double bond via a concerted cyclic transition state, leaving the sensitive trichloroacetamide group completely intact and yielding the pure ACAT inhibitor core[5].

Diagram 2: Self-validating synthesis workflow for the tetrahydro-benzoxepine core.

Conclusion

The substituted tetrahydro-benzoxepine scaffold is a testament to the power of rational structural design. By understanding the causality behind molecular liabilities—such as the rapid β-oxidation of acyclic benzylic positions—scientists can utilize ring fusion to engineer superior pharmacokinetic profiles. Whether acting as GPR40/FFA1 agonists for diabetes or ACAT inhibitors for lipid regulation, the successful deployment of these molecules relies entirely on self-validating chemical syntheses that respect the electronic and steric sensitivities of the oxepine core.

References

-

Negoro, N., Sasaki, S., Ito, M., Kitamura, S., Tsujihata, Y., Ito, R., Suzuki, M., Takeuchi, K., Suzuki, N., Miyazaki, J., Santou, T., Odani, T., Kanzaki, N., Funami, M., Tanaka, T., Yasuma, T., & Momose, Y. (2012). "Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists." Journal of Medicinal Chemistry, 55(4), 1538-1552.

-

Calder, E. D. D., Sharif, S. A. I., McGonagle, F. I., & Sutherland, A. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry, 80(9), 4683-4696.

Sources

Engineering Benzoxepine Amines for Central Nervous System Therapeutics: Mechanisms, Protocols, and Pharmacological Profiling

Executive Summary

Benzoxepine amines represent a highly privileged class of bicyclic heterocycles in neuropharmacology. Characterized by a benzene ring fused to a seven-membered oxepine ring, this scaffold adopts a non-planar, "puckered" conformation. When functionalized with a basic amine (such as a piperazine or aliphatic side chain), benzoxepines achieve optimal lipophilicity for blood-brain barrier (BBB) penetration while maintaining the electrostatic properties necessary for high-affinity interactions with central nervous system (CNS) targets. This whitepaper deconstructs the mechanistic pathways, structure-activity relationships, and self-validating experimental protocols required to evaluate benzoxepine amines in CNS drug discovery.

Pharmacophore Architecture & Receptor Binding Logic

The success of the benzoxepine amine scaffold in CNS applications stems from its precise three-dimensional topography. The puckered oxepine ring allows the molecule to deeply penetrate the hydrophobic binding clefts of transmembrane proteins. Concurrently, the basic amine side chain introduces a protonatable nitrogen. At physiological pH (7.4), this nitrogen is ionized, allowing it to form a critical, anchoring salt bridge with conserved aspartic acid residues (e.g., Asp3.32) within the orthosteric binding sites of G-protein coupled receptors (GPCRs)[1].

Primary CNS Indications & Mechanistic Pathways

Atypical Antipsychotics (Dopamine/Serotonin Modulation)

Modifications to the benzoxepine and related benzoxazepine cores have yielded potent atypical antipsychotics. Derivatives such as pyridobenzoxazepines (e.g., JL13) exhibit a finely tuned polypharmacological profile, binding with high affinity to dopamine ( D2/D4 ) and serotonin ( 5−HT1A/5−HT2A ) receptors (1)[1]. The bulky nature of the side chains and the specific dihedral angle of the benzoxepine ring dictate a preferential 5−HT2A over D2 antagonism profile. This high 5−HT2A/D2 binding ratio is the fundamental mechanistic basis for achieving antipsychotic efficacy while minimizing extrapyramidal symptoms (EPS)[1].

Neuroinflammation and Ischemic Stroke

Beyond GPCR modulation, recent breakthroughs have expanded the utility of benzoxepane and benzoxepine derivatives into neuroimmunology. Microglia, the resident immune cells of the CNS, are primary drivers of neuroinflammation following ischemic brain injury (2)[2]. Specific benzoxepane derivatives have been shown to act as allosteric modulators that inhibit Pyruvate Kinase M2 (PKM2)-mediated glycolysis (3)[3]. By blocking this metabolic reprogramming, these compounds prevent the downstream assembly of the NLRP3 inflammasome, drastically reducing the secretion of pro-inflammatory cytokines (IL-1β, TNF-α) and conferring profound neuroprotection[3].

Fig 1: Mechanism of benzoxepine amines in modulating microglial neuroinflammation via PKM2/NLRP3.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of benzoxepine amines must rely on self-validating assay systems.

Protocol A: In Vitro GPCR Radioligand Binding Assay

This protocol determines the binding affinity ( Ki ) of novel benzoxepine amines for CNS receptors.

-

Membrane Preparation: Homogenize CHO cells expressing human D2 or 5−HT2A receptors in ice-cold Tris-HCl buffer (pH 7.4) to preserve the native conformational state of the receptors.

-

Radioligand Incubation: Incubate the membranes with [3H] -spiperone (for D2 ) and varying concentrations of the benzoxepine amine ( 10−11 to 10−5 M). Causality: [3H] -spiperone is selected for its high specific activity and low non-specific binding, ensuring a high signal-to-noise ratio.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because benzoxepine amines are highly lipophilic cations, they will readily adhere to the negatively charged glass fibers. PEI neutralizes this charge, preventing massive non-specific binding artifacts.

-

Scintillation Counting & Validation: Measure retained radioactivity. Self-Validation: Every assay plate must include control wells treated with 10μM haloperidol to define Non-Specific Binding (NSB). The assay is only considered biologically valid if the calculated Z′ factor is ≥0.6 .

Fig 2: Self-validating high-throughput radioligand binding workflow for GPCR affinity profiling.

Protocol B: Microglial Neuroinflammation Assay

-

Cell Culture & Seeding: Seed BV2 murine microglial cells at 5×104 cells/well in 96-well plates. Causality: BV2 cells serve as a robust, high-throughput surrogate for primary microglia.

-

Pre-treatment & Stimulation: Pre-treat cells with benzoxepine derivatives for 1 hour, followed by stimulation with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS binds TLR4, initiating the metabolic shift toward PKM2-mediated glycolysis required for NLRP3 inflammasome assembly.

-

Cytokine Quantification: Harvest supernatants and quantify IL-1β and TNF-α via ELISA.

-

Parallel Viability Validation: Self-Validation: Immediately perform an MTT cell viability assay on the remaining adherent cells. A compound is only classified as a true anti-inflammatory hit if cytokine reduction occurs alongside >95% cell viability. This strict control prevents cytotoxic compounds from being falsely identified as anti-inflammatory agents.

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the benzoxepine core is highly dependent on its functional side chains. The table below summarizes the structure-activity relationships across different therapeutic domains.

| Compound Scaffold | Functional Side Chain | Primary Target(s) | Observed CNS Effect | Ref |

| Pyridobenzoxazepine (JL13) | 4-methylpiperazin-1-yl | D2 / 5−HT2A Receptors | Atypical Antipsychotic | [1] |

| Benzoxepane (Compound 44) | Substituted Amide | PKM2 / NLRP3 | Anti-neuroinflammatory | [3] |

| 3,4-dihydro-1(2H)-benzoxepine | Oxime Ether | Unknown (Systemic) | Hypotensive / Anxiolytic | [4] |

| 1-Benzoxepine | Cyclic Amine | Microglia / Macrophages | Neuroprotection | [2] |

Conclusion

Benzoxepine amines offer a highly tunable, privileged scaffold for CNS drug discovery. By understanding the three-dimensional pharmacophore constraints and utilizing rigorous, self-validating experimental protocols, researchers can effectively harness this chemical class to develop next-generation therapeutics for schizophrenia, ischemic stroke, and neuroinflammatory disorders.

References

-

[2] Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives - IJSRMST. 2

-

[4] Studies in Hypotensive Agents. Synthesis and Hypotensive Activity of 3,4-dihydro-1(2H)-benzoxepine Oxime Ethers and Their Derivatives - PubMed / NIH. 4

-

[3] Chemical structures of the bioactive benzoxepanes 1–6 - ResearchGate.3

-

[1] New Pyridobenzoxazepine Derivatives Derived from 5-(4-Methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13): Chemical Synthesis and Pharmacological Evaluation - Journal of Medicinal Chemistry / ACS Publications. 1

Sources

Safety and Toxicity Profile of Novel Benzoxepine Compounds: A Technical Guide for Drug Development

Executive Summary

Benzoxepines—oxygen-containing benzo-fused seven-membered heterocycles—have emerged as highly privileged scaffolds in modern medicinal chemistry. Characterized by their unique conformational flexibility, these compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antifungal, and anti-inflammatory properties[1]. However, translating these novel pharmacophores from bench to bedside requires a rigorous, mechanistic evaluation of their safety and toxicity profiles. This whitepaper synthesizes current toxicological data, outlines self-validating experimental protocols, and establishes a foundational framework for evaluating the therapeutic window of emerging benzoxepine derivatives.

The Benzoxepine Pharmacophore and Mechanisms of Action

The non-planar geometry of the seven-membered oxepine ring allows benzoxepine derivatives to achieve highly specific spatial orientations, enabling them to interact with complex biological targets[2]. Two primary mechanisms of action have been extensively documented in recent oncological and pharmacological studies:

-

Tubulin Polymerization Inhibition: Conformationally restricted benzoxepine analogs (such as combretastatin A-4 derivatives and dibenz[c,e]oxepines) bind with high affinity to the colchicine site of tubulin. This interaction inhibits microtubule assembly, leading to the rapid disruption of tumor vasculature and subsequent mitotic arrest[3][4].

-

Dual PI3K/mTOR Inhibition: Natural benzoxepines (e.g., Heliannuols) and their synthetic derivatives act as dual inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, effectively halting tumor cell proliferation and overcoming multi-drug resistance[5][6].

Fig 1. Dual PI3K/mTOR inhibition pathway by benzoxepine derivatives.

In Vitro Toxicity and Safety Profiling

A critical hurdle in drug development is achieving a high Selectivity Index (SI)—maximizing target cell death while sparing healthy tissue. Recent in vitro studies on benzoxepine-based 1,2,3-triazoles and dihydrobenzoxepine-pyridine hybrids demonstrate highly promising safety profiles[7][8]. For instance, compound 6a (a fused dihydrobenzoxepine-pyridine scaffold) exhibited minimal toxicity against human primary fibroblasts, maintaining over 65% cell viability even at extreme concentrations (400 µg/mL)[9].

Self-Validating Protocol: High-Throughput Differential Cytotoxicity Assay (MTT)

To accurately assess the therapeutic window of novel benzoxepines, we employ a differential cytotoxicity assay comparing target cells (e.g., MCF-7, K562) against primary human fibroblasts. The MTT assay is utilized because it measures mitochondrial succinate dehydrogenase activity, providing a direct, quantifiable proxy for cellular metabolic rate rather than mere membrane integrity.

-

Step 1: Cell Seeding and Adhesion

-

Procedure: Seed primary fibroblasts and target cancer cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Causality: A 24-hour incubation ensures cells enter the logarithmic growth phase and adhere properly, making their metabolic machinery highly sensitive to disruptions caused by the test compounds.

-

-

Step 2: Compound Treatment and Serial Dilution

-

Procedure: Prepare a 10 mM stock solution of the benzoxepine derivative in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48 hours.

-

Causality: Serial dilution allows for the precise calculation of the half-maximal inhibitory concentration (IC₅₀). Capping DMSO at 0.5% acts as an internal control to prevent solvent-induced cytotoxicity, ensuring that observed cell death is exclusively attributable to the benzoxepine pharmacophore.

-

-

Step 3: MTT Addition and Formazan Solubilization

-

Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and add 150 µL of pure DMSO to solubilize the formazan crystals. Read absorbance at 570 nm using a microplate reader.

-

Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan. Solubilization in DMSO is strictly required to homogenize the crystalline precipitate, allowing for accurate, linear spectrophotometric quantification of viable cell mass.

-

Quantitative Toxicity and Efficacy Data

The table below synthesizes recent quantitative data regarding the efficacy and toxicity of various novel benzoxepine derivatives, highlighting their broad applicability and generally favorable safety windows:

| Compound Class | Specific Derivative | Primary Target / Activity | Efficacy (IC₅₀ / MIC) | Toxicity Profile (Cell Line / LD₅₀) |

| Combretastatin Analogs | Compound 11g | Tubulin Polymerization | Potent against MCF-7 | Low general cytotoxicity[3] |

| Dibenz[c,e]oxepines | Dibenzoxepine 16 | Tubulin Assembly | IC₅₀ = 40 nM (K562) | Selective for tumor vasculature[4] |

| Benzoxepine-Triazoles | Triazole 49 | Antimicrobial / Anticancer | High target selectivity | Low toxicity in normal human BJ fibroblasts[7] |

| Dihydrobenzoxepine-Pyridine | Compound 6a | Antifungal (C. neoformans) | MIC = 19 µg/mL | >65% viability in fibroblasts at 400 µg/mL[9] |

| Heliannuol Derivatives | Heliannuol D | Dual PI3K/mTOR | High binding affinity | Toxicity Class 5 (LD₅₀ > 2000 mg/kg)[6] |

In Silico ADMET and Predictive Toxicology

Before advancing to costly in vivo models, predictive toxicology is mandatory to filter out compounds with severe toxophores. In silico tools evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, ensuring compliance with Lipinski's Rule of Five and predicting systemic safety[5][6].

Fig 2. Sequential ADMET and toxicity screening workflow for benzoxepines.

Self-Validating Protocol: In Silico ADMET Profiling

-

Step 1: Ligand Preparation and Optimization

-

Procedure: Generate 3D conformers of the benzoxepine compounds using molecular mechanics force fields (e.g., MMFF94).

-

Causality: Energy minimization resolves steric clashes and establishes the most thermodynamically stable conformation. This is critical because accurate physicochemical property prediction and molecular docking rely entirely on the correct spatial arrangement of the oxepine ring.

-

-

Step 2: Pharmacokinetic and Toxicity Prediction

-

Procedure: Input SMILES strings into predictive platforms (e.g., ProTox-II, pkCSM) to predict LD₅₀, hepatotoxicity, skin sensitization, and Ames mutagenicity.

-

Causality: Correlating structural motifs (like the oxepine ring oxygen position or specific halogen substitutions) with historical toxicological data allows researchers to preemptively identify and design out structural alerts (e.g., reactive metabolites) prior to chemical synthesis.

-

Conclusion

Benzoxepine derivatives represent a highly versatile and potent class of pharmacological agents. By combining rigid in silico ADMET filtering with differential in vitro cytotoxicity assays, drug development professionals can effectively navigate and optimize the safety profile of these compounds. Current data indicates that refined benzoxepine scaffolds—such as dihydrobenzoxepine-pyridine hybrids and specific Heliannuol derivatives—exhibit excellent selectivity indices and low baseline toxicity, positioning them as prime candidates for advanced preclinical trials.

Sources

- 1. ijsrmst.com [ijsrmst.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Benzoxepines via Ring-Closing Metathesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxepine Scaffold and the Power of Metathesis

The benzoxepine moiety, a seven-membered oxygen-containing heterocycle fused to a benzene ring, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Compounds incorporating this framework have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-allergic properties.[1][3] However, the construction of seven-membered rings via traditional intramolecular cyclization methods is often an uphill battle against unfavorable entropic factors.

Ring-Closing Metathesis (RCM) has emerged as a transformative and powerful strategy, providing an elegant solution to this synthetic challenge.[4][5] This catalytic reaction constructs cyclic alkenes from acyclic dienes with remarkable efficiency and functional group tolerance.[6] The primary driving force for the reaction is often the entropically favorable release of a small, volatile byproduct, typically ethylene, which can be removed to drive the reaction to completion.[4][6] For the synthesis of benzoxepines, RCM offers a convergent and reliable pathway, enabling access to complex molecular architectures that were previously difficult to obtain.[7]

The Mechanistic Heart of the Reaction: The Chauvin Mechanism in Benzoxepine Formation

The efficacy of RCM is rooted in a well-understood catalytic cycle, first proposed by Yves Chauvin.[4] The process is initiated by the reaction of a metal alkylidene catalyst (typically ruthenium-based) with one of the terminal alkenes of the diene precursor. This generates a new metal alkylidene and releases an alkene. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety within the same molecule to form a metallacyclobutane intermediate.[4][6] A subsequent cycloreversion of this intermediate yields the desired cyclic alkene—the benzoxepine ring—and regenerates a metal alkylidene species that continues the catalytic cycle.

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

Catalyst Selection: The Key to a Successful Transformation

The choice of catalyst is paramount for a successful RCM reaction. Ruthenium-based complexes, pioneered by Grubbs and others, are the workhorses of modern metathesis due to their remarkable balance of stability and reactivity.[8]

| Catalyst | Common Name | Key Structural Feature | Field-Proven Insights & Causality |

| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs, 1st Gen (G-I) | Two phosphine ligands | The original benchmark. Effective for less-hindered substrates but shows lower activity and higher sensitivity to air and functional groups compared to later generations. Its use often requires higher catalyst loadings and temperatures.[3][9] |

| [RuCl₂(IMes)(PCy₃)(CHPh)] | Grubbs, 2nd Gen (G-II) | One N-Heterocyclic Carbene (NHC) and one phosphine ligand | The NHC ligand is a stronger σ-donor, leading to a more electron-rich ruthenium center. This enhances catalyst stability and dramatically increases activity, allowing for lower catalyst loadings and successful cyclization of more sterically hindered or electron-deficient substrates.[10][11] |

| [RuCl₂(IMes)(CH-2-iPrO-C₆H₄)] | Hoveyda-Grubbs, 2nd Gen (HG-II) | Chelating isopropoxybenzylidene ligand | The chelating oxygen atom can reversibly bind to the ruthenium center, providing exceptional thermal stability. This feature makes the catalyst more robust and sometimes recyclable, which is a significant advantage in process chemistry.[12][13] |

For most benzoxepine syntheses, Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) catalysts offer the best combination of high reactivity, broad functional group tolerance, and operational simplicity. The choice between them may depend on the specific substrate and the desired reaction conditions, with HG-II often being preferred for its superior stability.

Protocol I: Synthesis of a Diallyl Ether Precursor

A common and direct precursor for benzoxepine synthesis via RCM is a 1-allyl-2-(allyloxy)benzene derivative. This substrate is typically prepared in a two-step sequence from a commercially available phenol.

-

O-Allylation: The phenol is first allylated at the hydroxyl group using an allyl halide (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile). This step is generally high-yielding and straightforward.

-

Claisen Rearrangement: The resulting aryl allyl ether is heated (typically 180-220 °C), often without a solvent, to induce a[14][14]-sigmatropic rearrangement. This selectively transfers the allyl group to the ortho position of the benzene ring, regenerating the phenolic hydroxyl group.

-

Second O-Allylation: The newly formed o-allylphenol is then subjected to a second O-allylation to install the final alkene-terminated chain, yielding the required diene precursor for RCM.[15]

Protocol II: Ring-Closing Metathesis for 2,5-Dihydrobenzo[b]oxepine Synthesis

This protocol provides a detailed methodology for the cyclization of a 1-allyl-2-(allyloxy)benzene derivative to form the corresponding benzoxepine.

A. Core Directive: The Criticality of High Dilution

To ensure the desired intramolecular cyclization, the reaction must be conducted under high-dilution conditions (0.01 M to 0.005 M).[11] At higher concentrations, the probability of intermolecular cross-metathesis increases significantly, leading to the formation of dimers and oligomers, which drastically reduces the yield of the desired cyclic product.

Caption: Concentration dictates the reaction pathway in RCM.

B. Materials & Reagents

-

Substrate: 1-allyl-2-(allyloxy)benzene derivative

-

Catalyst: Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs 2nd Gen)

-

Solvent: Anhydrous, degassed Dichloromethane (DCM) or Toluene

-

Quenching Agent: Ethyl vinyl ether

-

Inert Gas: High-purity Argon or Nitrogen

-

Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.

-

Purification: Silica gel for column chromatography

C. Step-by-Step Experimental Procedure

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon. Causality: This removes adsorbed water and oxygen, which can deactivate the ruthenium catalyst.

-

Solvent and Substrate Addition: To the flask, add the diene substrate (1.0 eq). Via cannula transfer, add the required volume of anhydrous, degassed DCM to achieve a final concentration of 0.01 M.

-

Degassing: Bubble argon gently through the solution for 15-20 minutes. Causality: This removes dissolved oxygen and, importantly, helps to continuously purge the ethylene byproduct as it forms, driving the reaction equilibrium toward the product.[12]

-

Catalyst Addition: Weigh the Grubbs II catalyst (typically 1-5 mol%) in a glovebox or under a stream of argon and add it to the reaction flask in one portion. If desired, the catalyst can be dissolved in a small amount of anhydrous DCM and added as a solution.

-

Reaction Execution: Heat the reaction mixture to reflux (~40 °C for DCM) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, looking for the consumption of the starting material. Reactions are typically complete within 2-12 hours.

-

Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether and stir for 30 minutes. Causality: The ethyl vinyl ether is a highly reactive alkene that effectively reacts with and deactivates any remaining catalyst, simplifying the subsequent purification.

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and ruthenium byproducts. Directly load the crude material onto a silica gel column.

-

Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure benzoxepine product. Ruthenium byproducts are typically polar and will remain on the baseline or elute much later.

-

Troubleshooting & Field-Proven Insights

-

Problem: No reaction or incomplete conversion.

-

Cause: Catalyst deactivation due to impurities (water, oxygen, unpurified substrate) or insufficient thermal energy.

-

Solution: Ensure all reagents and solvents are rigorously purified and dried. Confirm the inertness of the atmosphere. If using DCM at reflux, consider switching to toluene at a higher temperature (80-110 °C), which can facilitate more challenging cyclizations.

-

-

Problem: Significant formation of dimer/oligomer byproducts.

-

Cause: The reaction concentration is too high.

-

Solution: Repeat the reaction at a higher dilution (e.g., decrease concentration from 0.01 M to 0.005 M). Alternatively, use a syringe pump to slowly add the substrate and catalyst to the refluxing solvent (pseudo-high dilution).[12]

-

-

Problem: Isomerization of the double bond in the product.

-

Cause: Ruthenium-hydride species, formed as a side reaction, can catalyze the migration of the double bond.[4]

-

Solution: This is a known challenge. The addition of a hydride scavenger can sometimes help. More practically, screening different generations of catalysts may identify one less prone to this side reaction for the specific substrate.

-

Conclusion

Ring-Closing Metathesis stands as a premier, field-proven method for the synthesis of the medicinally important benzoxepine scaffold. Its success hinges on a rational understanding of the underlying mechanism and the careful selection of the catalyst. By controlling key experimental parameters—most notably reaction concentration—researchers can effectively mitigate side reactions and achieve high yields of the desired seven-membered heterocycle. The protocols and insights provided herein offer a robust framework for the application of this powerful catalytic transformation in both academic research and industrial drug development.

References

-

Sequential RCM‐CM route to substituted benzoxepines. ResearchGate. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Thieme Connect. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. [Link]

-

Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Academia.edu. [Link]

-

Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

-

(PDF) Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Heterocycles via Ring-Closing Metathesis | Request PDF. ResearchGate. [Link]

-

Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis. ResearchGate. [Link]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

-

Chemotherapeutic Importance of Oxepines. TSI Journals. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. U.S. National Institutes of Health's National Library of Medicine. [Link]

-

1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]

-

Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. [Link]

-

Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. R Discovery. [Link]

-

A Brief Overview on Chemistry and Biology of Benzoxepine. Ingenta Connect. [Link]

-

Benzoxepine synthesis. Organic Chemistry Portal. [Link]

-

Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Royal Society of Chemistry. [Link]

-

Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

-

Synthesis and RCM reactions using a recyclable Grubbs-Hoveyda metathesis catalyst activated by a light fluorous tag. PubMed. [Link]

-

Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications. [Link]

-

Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions. ResearchGate. [Link]

-

Olefin metathesis reactions: the synthetic tool of the decade? Atlanchim Pharma. [Link]

-

Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. A Brief Overview on Chemistry and Biology of Benzoxepine: Ingenta Connect [ingentaconnect.com]

- 3. ijsrmst.com [ijsrmst.com]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. apeiron-synthesis.com [apeiron-synthesis.com]

- 6. Ring Closing Metathesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drughunter.com [drughunter.com]

- 13. Synthesis and RCM reactions using a recyclable Grubbs-Hoveyda metathesis catalyst activated by a light fluorous tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Diastereoselective Reduction of Benzoxepine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Benzoxepines

Benzoxepine derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities, have made them attractive targets in medicinal chemistry and drug development.[2] The stereochemistry of these molecules is often crucial for their therapeutic efficacy, with different stereoisomers exhibiting distinct biological activities. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure benzoxepine derivatives is of paramount importance.[3][4]

This guide provides an in-depth exploration of diastereoselective reduction methods for prochiral benzoxepine ketones, a key transformation for establishing the desired stereochemistry at the newly formed secondary alcohol center. We will delve into the mechanistic principles governing stereocontrol, present detailed experimental protocols, and offer practical insights to aid researchers in this critical synthetic step.

Understanding Diastereoselectivity in Ketone Reductions

The reduction of a prochiral ketone can lead to the formation of two diastereomers. The ability to selectively produce one diastereomer over the other is known as diastereoselectivity. This control can be achieved through two primary strategies: substrate control and reagent control.

Substrate-Controlled Diastereoselective Reductions

In substrate-controlled methods, the inherent structural and electronic features of the benzoxepine intermediate direct the incoming hydride reagent to a specific face of the carbonyl group. This is often governed by established stereochemical models such as the Felkin-Anh and Cram's Rule.[5][6][7]

-